4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide
Beschreibung
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromine atom, a chlorine-substituted pyridine ring, and an ethoxy group attached to a benzenesulfonamide core.
Eigenschaften
Molekularformel |
C13H12BrClN2O3S |
|---|---|
Molekulargewicht |
391.67 g/mol |
IUPAC-Name |
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O3S/c1-2-20-12-7-10(4-5-11(12)14)21(18,19)17-13-6-3-9(15)8-16-13/h3-8H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
SSQKLPOEIZHBLR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Reduction of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Halogenation: Bromination and chlorination of the aromatic rings.
Etherification: Introduction of the ethoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. These methods ensure high yield and purity of the final product. Key factors include temperature control, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes or receptors that are crucial for biological processes. The compound may inhibit or activate these targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(5-chloro-2-pyridinyl)-benzenesulfonamide: Lacks the ethoxy group.
4-bromo-N-(2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the chlorine atom.
N-(5-chloro-2-pyridinyl)-3-ethoxybenzenesulfonamide: Lacks the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the ethoxy group, makes 4-bromo-N-(5-chloropyridin-2-yl)-3-ethoxybenzenesulfonamide unique. These functional groups may contribute to its specific chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
